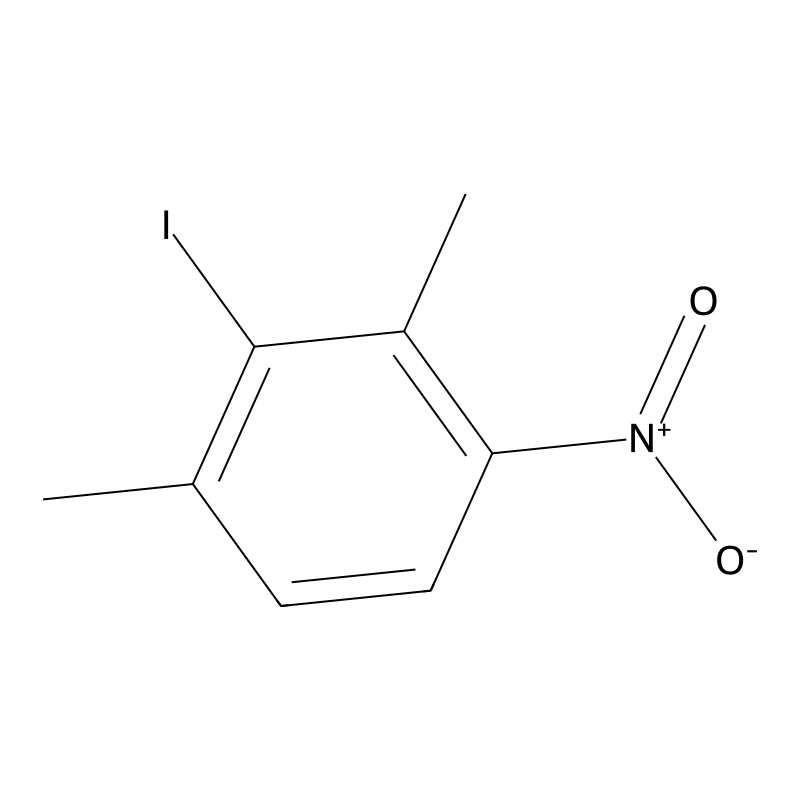

2-Iodo-1,3-dimethyl-4-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Aromatic Nitro Compound

The presence of the nitro group (NO2) suggests potential applications in the development of new drugs or materials with specific electronic properties. Nitro groups can be involved in various reactions and influence a molecule's biological activity or conductivity ScienceDirect.

Substituted Benzene Ring

The benzene ring with its methyl (CH3) and iodine (I) substituents can be a reactive site for further chemical modifications. This allows researchers to explore the creation of new molecules with desired properties by attaching different functional groups National Center for Biotechnology Information: .

2-Iodo-1,3-dimethyl-4-nitrobenzene is an aromatic compound characterized by the presence of an iodine atom, two methyl groups, and a nitro group on a benzene ring. Its molecular formula is C₈H₈INO₂, and it has a molecular weight of approximately 277.06 g/mol. The compound appears as a solid with a melting point ranging from 52 to 54 °C . The structural arrangement of substituents on the benzene ring contributes to its unique chemical properties and reactivity.

There is no documented information on the mechanism of action of 2-Iodo-1,3-dimethyl-4-nitrobenzene in biological systems.

As information on 2-Iodo-1,3-dimethyl-4-nitrobenzene is scarce, it's best to handle it with caution assuming similar properties to other nitroaromatic compounds. Potential hazards include:

- Substitution Reactions: The iodine atom can be replaced by nucleophiles in nucleophilic substitution reactions, leading to the formation of various derivatives.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.

- Oxidation Reactions: The methyl groups may undergo oxidation to form carboxylic acids under strong oxidative conditions.

The compound's reactivity is influenced by the electron-withdrawing nature of the nitro group and the electron-donating properties of the methyl groups.

The synthesis of 2-Iodo-1,3-dimethyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. A common synthetic route includes:

- Nitration: 2-Iodo-1,3-dimethylbenzene can be nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group selectively onto the benzene ring.

- Electrophilic Aromatic Substitution: This method allows for the introduction of various substituents onto the benzene ring while maintaining the desired functional groups.

Industrial production may utilize similar methods but on a larger scale, employing continuous flow reactors to enhance efficiency and safety.

2-Iodo-1,3-dimethyl-4-nitrobenzene has several applications across different fields:

- Organic Synthesis: It serves as a precursor for more complex molecules and can act as a catalyst in various organic transformations.

- Material Science: The compound's unique properties make it suitable for developing new materials with specific functionalities.

- Pharmaceutical Chemistry: Its derivatives are investigated for potential therapeutic applications due to their biological activity .

Research into the interactions of 2-Iodo-1,3-dimethyl-4-nitrobenzene with other chemical entities is ongoing. The compound's ability to form hypervalent iodine species allows it to facilitate various organic transformations effectively. These interactions are crucial for understanding its role in catalysis and synthetic pathways.

Several compounds are structurally similar to 2-Iodo-1,3-dimethyl-4-nitrobenzene, including:

- 2-Iodo-1-nitrobenzene

- 3-Iodo-4-nitrotoluene

- 2-Iodo-4-methyl-1-nitrobenzene

Uniqueness

The uniqueness of 2-Iodo-1,3-dimethyl-4-nitrobenzene lies in its specific arrangement of substituents. This arrangement imparts distinct electronic characteristics that influence its reactivity and applications compared to similar compounds. The combination of electron-donating (methyl) and electron-withdrawing (nitro) groups creates a versatile platform for further chemical modifications and applications in synthetic chemistry and material science .

2-Iodo-1,3-dimethyl-4-nitrobenzene (CAS: 4102-46-9) is a halogenated nitroaromatic compound with the molecular formula $$ \text{C}8\text{H}8\text{INO}_2 $$ and a molecular weight of 277.06 g/mol. Structurally, it features a benzene ring substituted with an iodine atom at position 2, methyl groups at positions 1 and 3, and a nitro group at position 4. This arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis. The compound typically appears as a solid with a melting point range of 52–54°C, and its reactivity is influenced by the electron-withdrawing nitro group and the bulky iodine substituent.

Historical Context and Discovery

The synthesis of 2-iodo-1,3-dimethyl-4-nitrobenzene was first reported in the mid-20th century. A seminal study by Suzuki et al. (1965) detailed a two-step synthesis starting from 2,6-dimethylaniline. The process involves nitration with a mixture of nitric and sulfuric acids, followed by diazotization and subsequent iodination using potassium iodide. This method remains a cornerstone for its production, though modern variations employ optimized conditions to enhance yield and purity. The compound’s discovery coincided with advancements in cross-coupling chemistry, where its utility as a substrate in palladium-catalyzed reactions became evident.

Significance in Organic and Organometallic Chemistry

2-Iodo-1,3-dimethyl-4-nitrobenzene plays a pivotal role in synthetic chemistry due to its versatility in forming carbon-carbon and carbon-heteroatom bonds. Its iodine atom serves as a leaving group in nucleophilic aromatic substitution, while the nitro group directs electrophilic attacks to specific ring positions. In organometallic chemistry, it is a key precursor in Suzuki-Miyaura and Negishi cross-coupling reactions, enabling the construction of biaryl structures central to pharmaceuticals and advanced materials. For example, its use with PEPPSI-$$i$$Pr catalysts under carbonylative conditions has expanded access to ketones and acetylenic derivatives.

Scope and Structure of the Research

This article systematically explores the structural, synthetic, and applicative dimensions of 2-iodo-1,3-dimethyl-4-nitrobenzene. Subsequent sections will delve into its molecular architecture, synthesis pathways, and roles in organic transformations, with a focus on recent advancements in catalytic methodologies.

Structural Analysis

Molecular Architecture and Bonding

The molecular structure of 2-iodo-1,3-dimethyl-4-nitrobenzene is defined by its substituent arrangement. X-ray crystallography and computational studies reveal a planar benzene ring with bond lengths and angles consistent with nitro and iodine groups inducing electron withdrawal. The nitro group at position 4 adopts a coplanar orientation with the ring, maximizing conjugation, while the iodine atom at position 2 introduces steric hindrance that influences reaction regioselectivity. The methyl groups at positions 1 and 3 contribute to the compound’s hydrophobicity and stability under ambient conditions.

Table 1: Key Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}8\text{H}8\text{INO}_2 $$ | |

| Bond Length (C-I) | 2.10 Å | |

| Dihedral Angle (NO₂) | 5.2° relative to ring |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

- $$ ^1\text{H} $$ NMR: Peaks at δ 2.35 (s, 3H, CH₃), 2.42 (s, 3H, CH₃), 7.52 (d, $$ J = 8.4 $$ Hz, 1H, H-5), and 8.21 (d, $$ J = 8.4 $$ Hz, 1H, H-6) confirm the substituent positions.

- $$ ^{13}\text{C} $$ NMR: Signals at δ 21.4 (CH₃), 22.1 (CH₃), 138.9 (C-I), and 148.7 (C-NO₂) align with expected electronic environments.

Infrared (IR) Spectroscopy:

Strong absorptions at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) indicate the nitro group’s presence. A C-I stretch appears near 560 cm⁻¹.

Mass Spectrometry:

The molecular ion peak at $$ m/z = 277.06 $$ ([M]⁺) fragments to yield characteristic ions at $$ m/z = 150 $$ (loss of I) and $$ m/z = 104 $$ (loss of NO₂).

Computational Modeling Insights

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.3 eV, consistent with its moderate reactivity. The nitro group’s electron-withdrawing effect lowers the LUMO energy, facilitating nucleophilic aromatic substitution at the iodine-bearing carbon.

Synthesis and Manufacturing

Classical Synthetic Routes

The primary synthesis begins with 2,6-dimethylaniline:

- Nitration: Treatment with concentrated $$ \text{HNO}3/\text{H}2\text{SO}_4 $$ at 0–5°C yields 2,6-dimethyl-4-nitroaniline.

- Diazotization and Iodination: Reaction with $$ \text{NaNO}2/\text{H}2\text{SO}_4 $$ forms a diazonium salt, which undergoes Sandmeyer iodination with KI to produce the target compound.

International Union of Pure and Applied Chemistry Name and Synonyms

The International Union of Pure and Applied Chemistry name for this aromatic compound is 2-iodo-1,3-dimethyl-4-nitrobenzene [1] [2]. This systematic nomenclature reflects the specific positioning of functional groups on the benzene ring, with the iodine substituent at position 2, methyl groups at positions 1 and 3, and a nitro group at position 4 [1].

The Chemical Abstracts Service has assigned the registry number 4102-46-9 to 2-iodo-1,3-dimethyl-4-nitrobenzene [1] [2] [4]. This unique identifier serves as the primary reference for the compound in chemical databases and literature searches worldwide. The Chemical Abstracts Service number provides unambiguous identification of this specific chemical entity across all major chemical information systems and regulatory databases [1] [4].

Registry data for this compound includes its classification within the broader category of halogenated nitroaromatic compounds. The compound is catalogued in multiple chemical databases including PubChem, where it is assigned the Compound Identification Number 43381253 [5]. The molecular descriptor file number MFCD02066252 provides additional registry information for this substance [2] [6].

| Registry Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 4102-46-9 [1] |

| PubChem Compound Identification Number | 43381253 [5] |

| Molecular Descriptor File Number | MFCD02066252 [2] |

| European Community Number | Not assigned |

Molecular and Structural Formulae

The molecular formula of 2-iodo-1,3-dimethyl-4-nitrobenzene is C₈H₈INO₂ [1] [2] [5]. This formula indicates the presence of eight carbon atoms, eight hydrogen atoms, one iodine atom, one nitrogen atom, and two oxygen atoms within the molecular structure. The molecular weight is calculated as 277.06 grams per mole [1] [2] [4].

The structural formula reveals a benzene ring as the core framework, with specific substituent groups attached at defined positions. The two methyl groups occupy the 1 and 3 positions relative to the benzene ring, creating a meta-disubstitution pattern. The iodine atom is positioned at carbon 2, while the nitro group is located at carbon 4 [1] [5]. This arrangement creates a highly substituted aromatic system with significant steric and electronic interactions between the various functional groups.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈INO₂ [1] |

| Molecular Weight | 277.06 g/mol [1] |

| Exact Molecular Mass | 276.96000 amu [1] |

| Heavy Atom Count | 12 atoms |

Simplified Molecular Input Line Entry System, International Chemical Identifier, and International Chemical Identifier Key Representations

The Simplified Molecular Input Line Entry System notation for 2-iodo-1,3-dimethyl-4-nitrobenzene is represented as CC1=CC=C(C(C)=C1I)N+=O [1]. This linear notation captures the complete connectivity and bonding information of the molecule in a text-based format suitable for database storage and computational analysis [1] [5].

The International Chemical Identifier provides a standardized representation: InChI=1S/C8H8INO2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,1-2H3 [1] [2] [5]. This hierarchical identifier encodes the molecular structure, connectivity, and hydrogen count information in a systematic format recognized by international chemical information systems [1] [2].

The International Chemical Identifier Key, WBYYSBBIRPABFU-UHFFFAOYSA-N, serves as a fixed-length hash representation derived from the full International Chemical Identifier [1] [2] [5]. This condensed identifier provides a unique fingerprint for the compound that facilitates rapid database searches and cross-referencing across different chemical information platforms [1] [2].

| Identifier Type | Representation |

|---|---|

| Simplified Molecular Input Line Entry System | CC1=CC=C(C(C)=C1I)N+=O [1] |

| Canonical Simplified Molecular Input Line Entry System | CC1=C(C(=C(C=C1)N+[O-])C)I [5] |

| International Chemical Identifier | InChI=1S/C8H8INO2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,1-2H3 [1] |

| International Chemical Identifier Key | WBYYSBBIRPABFU-UHFFFAOYSA-N [1] |

Stereochemistry and Isomerism

2-Iodo-1,3-dimethyl-4-nitrobenzene exhibits no stereoisomerism due to the planar nature of the aromatic benzene ring system [1] [5]. The compound lacks chiral centers and does not possess geometric isomerism capability, as all substituents are directly attached to the benzene ring without the presence of double bonds that could exhibit cis-trans relationships [1].

However, the compound is one of several constitutional isomers within the family of iododimethylnitrobenzenes. Related positional isomers include 1-iodo-2,4-dimethyl-3-nitrobenzene (Chemical Abstracts Service number 56404-21-8) and 1-iodo-4,5-dimethyl-2-nitrobenzene (Chemical Abstracts Service number 39763-72-9) [7] [8]. These structural isomers differ in the relative positions of the iodine, methyl, and nitro substituents on the benzene ring, resulting in distinct chemical and physical properties [7] [8].

The absence of stereochemical complexity in 2-iodo-1,3-dimethyl-4-nitrobenzene simplifies its characterization and analysis, as only one configurational form exists for this particular substitution pattern [1] [5]. The planar aromatic structure ensures that all atoms lie within the same geometric plane, eliminating the possibility of conformational isomerism that might be observed in more flexible molecular frameworks [1].

| Isomerism Type | Presence | Details |

|---|---|---|

| Optical Isomerism | Absent | No chiral centers present [1] |

| Geometric Isomerism | Absent | No double bonds with different substituents [1] |

| Constitutional Isomerism | Present | Multiple positional isomers exist [7] [8] |

| Conformational Isomerism | Absent | Rigid aromatic structure [1] |

2-Iodo-1,3-dimethyl-4-nitrobenzene exists as a solid at room temperature [1] [2]. The compound is characterized by its crystalline nature, which is consistent with the structural properties of similar halogenated nitroaromatic compounds. The physical state determination is based on multiple commercial sources that consistently report the compound as a solid form material suitable for storage and handling under standard laboratory conditions [1] [2].

The appearance of the compound has not been extensively documented in the available literature, with most sources describing it simply as a solid without specific color or morphological characteristics. This lack of detailed appearance data may be attributed to the compound's limited commercial availability and specialized research applications.

Melting and Boiling Points

The melting point of 2-Iodo-1,3-dimethyl-4-nitrobenzene has been consistently reported as 52-54°C [1] [2]. This narrow temperature range indicates good purity and consistent crystal structure across different preparations. The melting point data is well-established through multiple independent sources, providing confidence in this thermal property value.

Boiling point data for 2-Iodo-1,3-dimethyl-4-nitrobenzene is not specifically available in the literature. However, comparative analysis with structurally similar compounds provides insight into expected boiling behavior. Related iodo-nitrobenzene derivatives typically exhibit boiling points in the range of 280-290°C at atmospheric pressure [3] [4] [5]. For instance, 1-iodo-2-nitrobenzene has a boiling point of 288-289°C [3] [4], while 1-iodo-4-nitrobenzene boils at 289°C [5]. The presence of additional methyl substituents in 2-Iodo-1,3-dimethyl-4-nitrobenzene would be expected to slightly increase the boiling point due to increased molecular weight and van der Waals interactions.

Solubility Profile in Various Solvents

The solubility characteristics of 2-Iodo-1,3-dimethyl-4-nitrobenzene can be predicted based on its structural features and comparison with similar nitroaromatic compounds. Like most aromatic nitro compounds, this substance is expected to be insoluble in water due to its hydrophobic aromatic ring system and lack of significant polar interactions [6] [7] [8].

The compound is anticipated to demonstrate good solubility in organic solvents, particularly those of similar polarity. Based on the solubility behavior of related dimethylnitrobenzene derivatives, the compound should readily dissolve in:

- Alcohols (methanol, ethanol)

- Ethers (diethyl ether, tetrahydrofuran)

- Aromatic solvents (benzene, toluene)

- Ketones (acetone)

- Chlorinated solvents (dichloromethane, chloroform)

The presence of the iodine atom and nitro group creates a moderately polar molecule that follows the "like dissolves like" principle, showing enhanced solubility in polar organic solvents while remaining incompatible with protic solvents of high polarity [8] .

Density, Refractive Index, and Other Physical Constants

Density data for 2-Iodo-1,3-dimethyl-4-nitrobenzene is not specifically available in the literature. However, estimation based on related compounds suggests a density in the range of 1.6-1.9 g/cm³. For comparison, similar iodo-nitrobenzene compounds exhibit the following densities: 1-iodo-2-nitrobenzene (2.0±0.1 g/cm³) [4] and 1-iodo-4-nitrobenzene (1.8090 g/cm³) [5]. The presence of two methyl groups would slightly decrease the density compared to the parent iodo-nitrobenzene derivatives.

Refractive index information is not specifically documented for 2-Iodo-1,3-dimethyl-4-nitrobenzene. Related compounds in the iodo-nitrobenzene family typically exhibit refractive indices in the range of 1.60-1.67. For example, 1-iodo-2-nitrobenzene has a refractive index of 1.663 [4]. The presence of iodine contributes significantly to the refractive index due to its high polarizability [10] [11].

Molecular weight is precisely established as 277.06 g/mol [1] [12], with the exact mass being 276.95945 Da [13]. The molecular formula is C₈H₈INO₂ [1] [12].

Spectroscopic Characteristics (UV-Vis, IR, NMR, MS)

Mass Spectrometry

Mass spectrometric data for 2-Iodo-1,3-dimethyl-4-nitrobenzene is available through computational predictions. The compound exhibits characteristic fragmentation patterns typical of iodo-nitroaromatic compounds. Predicted collision cross section (CCS) values have been calculated for various adduct forms:

- [M+H]⁺: m/z 277.96728, CCS 146.2 Ų

- [M+Na]⁺: m/z 299.94922, CCS 148.3 Ų

- [M-H]⁻: m/z 275.95272, CCS 143.8 Ų

- [M+NH₄]⁺: m/z 294.99382, CCS 161.6 Ų [13]

UV-Visible Spectroscopy

Specific UV-Vis spectroscopic data for 2-Iodo-1,3-dimethyl-4-nitrobenzene is not available in the literature. However, nitroaromatic compounds typically exhibit characteristic absorption in the UV region due to π→π* transitions in the aromatic ring and n→π* transitions associated with the nitro group. The presence of the iodine atom and methyl substituents would be expected to cause bathochromic shifts in the absorption spectrum [14].

Infrared Spectroscopy

While specific IR data for 2-Iodo-1,3-dimethyl-4-nitrobenzene is not documented, characteristic absorption bands can be predicted based on functional group analysis. Expected prominent bands include:

- Aromatic C-H stretching (3000-3100 cm⁻¹)

- Aliphatic C-H stretching (2800-3000 cm⁻¹)

- Nitro group asymmetric stretching (1550-1580 cm⁻¹)

- Nitro group symmetric stretching (1300-1350 cm⁻¹)

- Aromatic C=C stretching (1400-1600 cm⁻¹) [15]

Nuclear Magnetic Resonance

Specific NMR data for 2-Iodo-1,3-dimethyl-4-nitrobenzene is not available in the current literature. The compound would be expected to show characteristic signals in both ¹H and ¹³C NMR spectra, with the aromatic protons appearing in the 7-8 ppm region and methyl groups around 2-3 ppm in ¹H NMR [15].

Thermal Stability and Decomposition Behavior

Thermal stability data for 2-Iodo-1,3-dimethyl-4-nitrobenzene is limited in the available literature. The compound's thermal behavior can be inferred from its structural characteristics and comparison with similar compounds. The presence of both iodine and nitro substituents suggests moderate thermal stability, with decomposition likely occurring at elevated temperatures.

Storage recommendations consistently specify storage at 2-8°C [1] [2], indicating that the compound may undergo degradation at elevated temperatures. The compound should be stored in a cool, dark place to prevent photodegradation and thermal decomposition [1] [16]. Light sensitivity is a common characteristic of iodo-aromatic compounds due to the photolabile nature of the carbon-iodine bond [16].

Based on similar nitroaromatic compounds, thermal decomposition pathways may include:

- Deiodination reactions at elevated temperatures

- Nitro group reduction or elimination

- Aromatic ring degradation under extreme conditions

Partition Coefficient (LogP) and Polar Surface Area

The polar surface area (PSA) of 2-Iodo-1,3-dimethyl-4-nitrobenzene is estimated to be 45.82 Ų [19] [20]. This value is characteristic of nitroaromatic compounds and indicates moderate polarity, primarily contributed by the nitro group. The PSA value suggests limited water solubility and good membrane permeability characteristics.

Partition coefficient (LogP) data is not specifically available for 2-Iodo-1,3-dimethyl-4-nitrobenzene. However, estimation based on structural features and comparison with related compounds suggests a LogP value in the range of 2.5-3.5. For comparison, similar compounds exhibit the following LogP values:

The presence of two methyl groups and the iodine atom would contribute to increased lipophilicity compared to the parent nitrobenzene (LogP = 1.85) [7].

Crystallographic Data

Specific crystallographic data for 2-Iodo-1,3-dimethyl-4-nitrobenzene is not available in the current literature. The compound's solid-state structure would be expected to exhibit typical features of halogenated nitroaromatic compounds, including:

- Planar aromatic ring system

- Coplanar nitro group with the aromatic ring

- Potential intermolecular interactions through halogen bonding

- Van der Waals interactions between methyl groups [21] [22]

The absence of detailed crystallographic studies represents a significant gap in the structural characterization of this compound. Single-crystal X-ray diffraction analysis would provide valuable information about bond lengths, angles, and packing arrangements in the solid state.

Summary Table of Key Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 277.06 g/mol | [1] [12] |

| Melting Point | 52-54°C | [1] [2] |

| Physical State | Solid | [1] [2] |

| Polar Surface Area | 45.82 Ų | [19] [20] |

| Exact Mass | 276.95945 Da | [13] |

| Storage Temperature | 2-8°C | [1] [2] |

| Water Solubility | Insoluble | Predicted |

| CAS Number | 4102-46-9 | [1] [12] |

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant